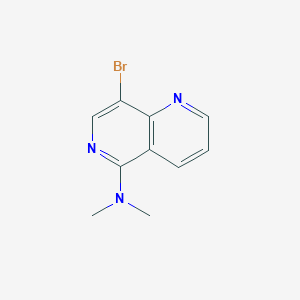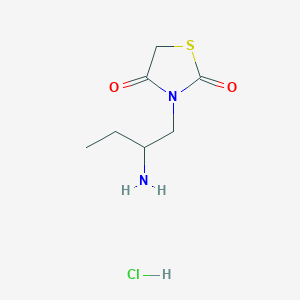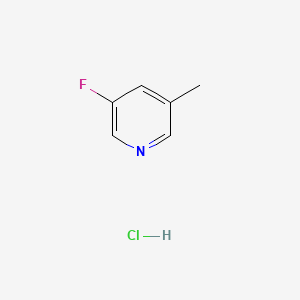
3-フルオロ-5-メチルピリジン塩酸塩
概要
説明
3-Fluoro-5-methyl-pyridine hydrochloride: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
Chemistry: 3-Fluoro-5-methyl-pyridine hydrochloride is used as a building block in organic synthesis. Its unique properties make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as drug candidates. The presence of fluorine can enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the agrochemical industry, fluorinated pyridines are used to develop pesticides and herbicides with improved efficacy and environmental profiles .
Safety and Hazards
将来の方向性
Fluorinated pyridines, including “3-Fluoro-5-methyl-pyridine hydrochloride”, are of interest due to their unique physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals . The synthesis of fluorinated pyridines is a challenging problem and a topic of ongoing research .
作用機序
Target of Action
It is known that fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoro-5-methyl-pyridine hydrochloride may interact with its targets through electronic effects, influencing the behavior of other molecules in its vicinity.
Biochemical Pathways
Fluorinated pyridines are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, suggesting that 3-Fluoro-5-methyl-pyridine hydrochloride may play a role in similar biochemical pathways.
Result of Action
Given the compound’s potential involvement in carbon-carbon bond-forming reactions , it may influence the structure and function of various biomolecules.
Action Environment
It is known that the properties of fluorinated compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methyl-pyridine hydrochloride typically involves the fluorination of methylpyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 3-Fluoro-5-methyl-pyridine hydrochloride suitable for various applications .
化学反応の分析
Types of Reactions: 3-Fluoro-5-methyl-pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
類似化合物との比較
3-Fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Methylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
Trifluoromethylpyridine: Contains multiple fluorine atoms, leading to distinct reactivity and applications.
Uniqueness: 3-Fluoro-5-methyl-pyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure imparts specific physical, chemical, and biological properties that differentiate it from other fluorinated pyridines .
特性
IUPAC Name |
3-fluoro-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBDFLCODOXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


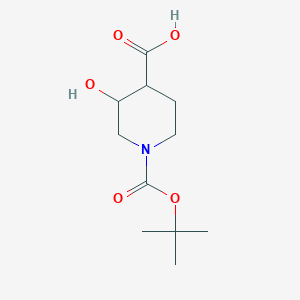
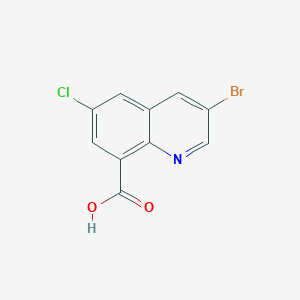
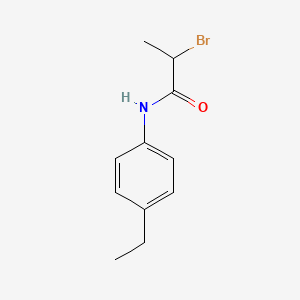
![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)
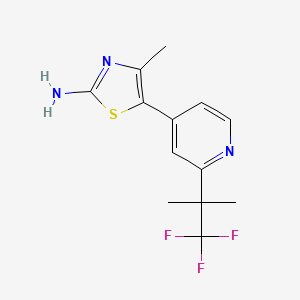

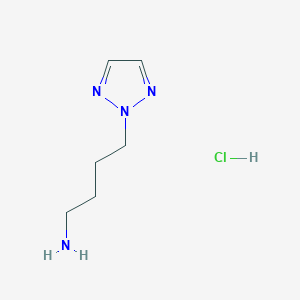
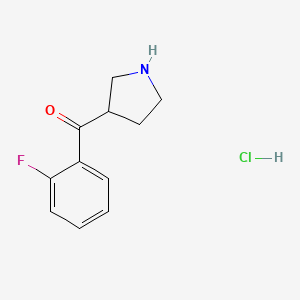
![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)

